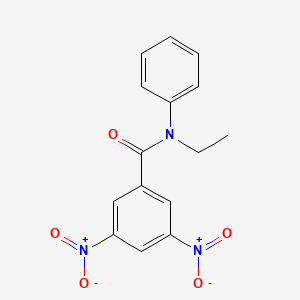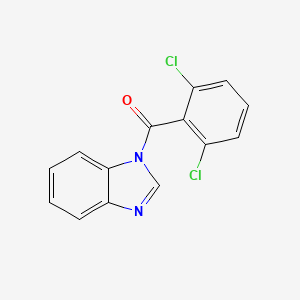
N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide is a compound that features a triazole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow techniques and the use of automated reactors to ensure consistent quality and yield. Solvent selection, purification steps, and reaction monitoring are crucial to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for studying biochemical pathways and mechanisms.
Medicine
Medically, this compound is explored for its therapeutic potential. It may exhibit antifungal, antibacterial, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzodioxole moiety can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-1,2,4-triazol-4-yl)benzamide
- 1,3-Benzodioxole-5-carboxylic acid
- 4-Amino-1,2,4-triazole
Uniqueness
N-(4H-1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide is unique due to the combination of the triazole ring and benzodioxole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H8N4O3 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c15-10(13-14-4-11-12-5-14)7-1-2-8-9(3-7)17-6-16-8/h1-5H,6H2,(H,13,15) |
InChI Key |
OQOLZQSYLBDAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11025276.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11025279.png)
![5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11025293.png)
![N-(2-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11025300.png)
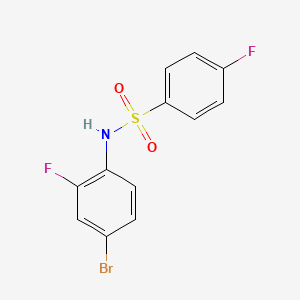
![methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate](/img/structure/B11025306.png)
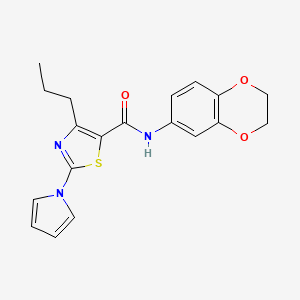
![3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025314.png)
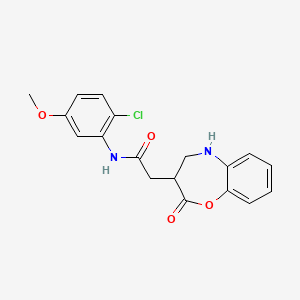
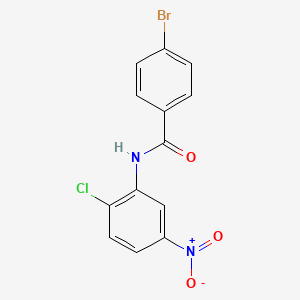

![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11025344.png)
